

What is Guanine-15N5 and its chemical structure?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Guanine-15N5

Cat. No.: B12382927

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Guanine-15N5: A Technical Guide for Researchers

Introduction

Guanine-15N5 is a stable isotope-labeled form of guanine, a fundamental purine base found in DNA and RNA.^{[1][2]} In this molecule, all five nitrogen atoms have been enriched with the heavy isotope Nitrogen-15 (¹⁵N). This isotopic substitution makes **Guanine-15N5** an invaluable tool in various research applications, particularly in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).^{[1][2][3]} Its use allows for the precise tracking and characterization of guanine and its derivatives in complex biological systems.

Chemical Structure

The chemical structure of **Guanine-15N5** is identical to that of natural guanine, with the exception of the isotopic composition of its nitrogen atoms. The molecule consists of a fused pyrimidine-imidazole ring system. The systematic IUPAC name for this compound is 2-(amino-¹⁵N)-1,7-dihydro-6H-purin-6-one-1,3,7,9-¹⁵N₄. The ¹⁵N labels are located at positions 1, 3, 7, and 9 within the purine ring structure, as well as in the exocyclic amino group at position 2.

Quantitative and Physical Data

The key properties of **Guanine-15N5** are summarized in the table below. These values are essential for experimental design, including sample preparation and analytical calculations.

Property	Value	Source(s)
CAS Number	168566-53-8	
Molecular Formula	C ₅ H ₅ [¹⁵ N] ₅ O	
Molecular Weight	~156.09 g/mol	
Isotopic Purity	≥ 98% atom ¹⁵ N	
Chemical Purity	≥ 98%	
Appearance	White to Pale Yellow Solid	
Solubility	- Slightly soluble in Acetonitrile (0.1-1 mg/ml)- Sparingly soluble in Water (1-10 mg/ml)- Soluble in Aqueous Base (Slightly)	
Storage Conditions	Store at room temperature or 2-8°C, away from light and moisture.	
Stability	≥ 4 years under proper storage conditions.	

Experimental Protocols

Guanine-15N5 is frequently utilized in NMR spectroscopy to study the structure, dynamics, and interactions of nucleic acids (DNA and RNA). Below is a representative protocol for a Heteronuclear Single Quantum Coherence (HSQC) NMR experiment, a common application for ¹⁵N-labeled compounds.

Protocol: 2D ¹⁵N-¹H HSQC NMR for Nucleic Acid Analysis

Objective: To obtain a 2D correlation spectrum of a ¹⁵N-labeled DNA or RNA sample to observe the chemical environments of the guanine nitrogens and their attached protons.

1. Sample Preparation:

- **Synthesis/Incorporation:** Synthesize the DNA or RNA oligonucleotide of interest using **Guanine-15N5** phosphoramidite as one of the building blocks. Alternatively, for larger RNA molecules, express the RNA in vitro using ^{15}N -labeled Guanosine Triphosphate (GTP).
- **Purification:** Purify the labeled nucleic acid using standard methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
- **Buffer Preparation:** Dissolve the purified sample in a suitable NMR buffer. A typical buffer might be 25 mM sodium phosphate, 25 mM NaCl, at pH 6.0-6.5. The lower pH range helps to slow the exchange rate of imino protons with the solvent.
- **Final Sample:** The final sample concentration should be between 0.5 and 1 mM. Add 5-10% Deuterium Oxide (D_2O) to the final volume for the spectrometer's lock system. The final volume should be approximately 400-600 μL for standard NMR tubes.

2. NMR Spectrometer Setup:

- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
- **Tuning and Matching:** Insert the sample and tune the probe for the ^1H and ^{15}N frequencies.
- **Locking and Shimming:** Lock onto the D_2O signal and perform shimming to optimize the magnetic field homogeneity.
- **Pulse Calibration:** Calibrate the 90° pulse widths for both ^1H and ^{15}N channels.

3. Data Acquisition:

- **Experiment Selection:** Load a standard 2D ^{15}N - ^1H HSQC pulse sequence (e.g., hsqcetfpf3gpsi2 on Bruker systems), which is designed for sensitivity enhancement and includes water suppression.
- **Spectral Parameters:**

- Set the ^1H carrier frequency (offset) on the water resonance.
- Set the ^{15}N carrier frequency to the center of the expected guanine nitrogen chemical shift range (approximately 150-160 ppm for imino nitrogens, but a wider range may be needed to observe all sites).
- Define the spectral widths for both ^1H (e.g., 16 ppm) and ^{15}N (e.g., 40-50 ppm) dimensions to encompass all expected signals.
- Acquisition: Run the experiment. The acquisition time can range from a few hours to overnight, depending on the sample concentration and desired signal-to-noise ratio.

4. Data Processing and Analysis:

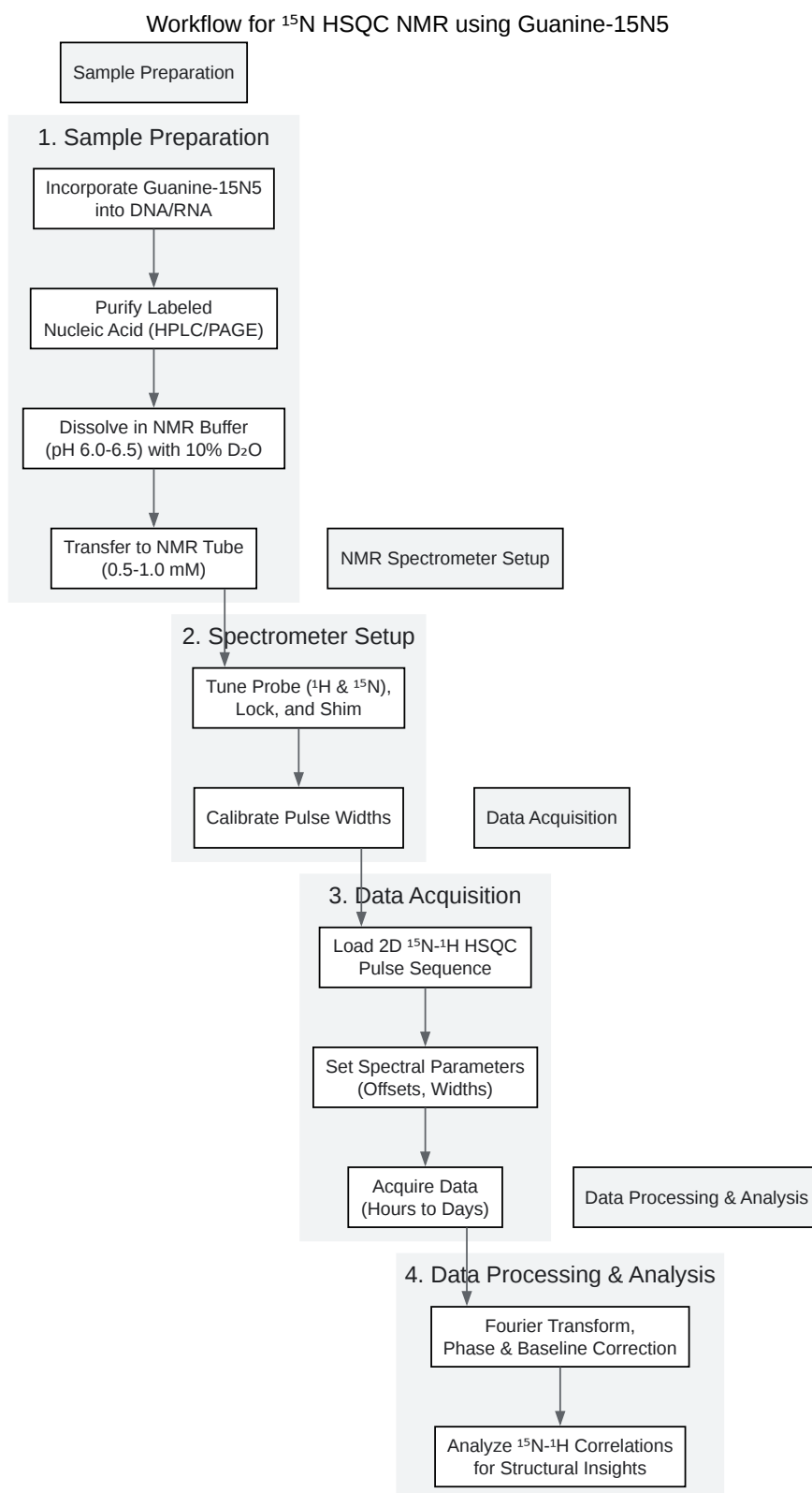
- Processing: Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction in both dimensions.
- Analysis: The resulting 2D spectrum will show correlations (peaks) between each ^{15}N nucleus and its directly bonded proton(s). For guanine, this allows for the observation of imino (N1-H) and amino (N2-H₂) groups, providing insights into base pairing, hydrogen bonding, and structural perturbations upon ligand binding.

Visualizations

Chemical Structure of Guanine-15N5

Caption: Chemical structure of Guanine with all five nitrogen atoms labeled as ^{15}N .

Experimental Workflow for ^{15}N HSQC NMR



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Caption: A typical workflow for a biomolecular NMR experiment using ^{15}N -labeled guanine.

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- To cite this document: BenchChem. [What is Guanine-15N5 and its chemical structure?]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12382927#what-is-guanine-15n5-and-its-chemical-structure\]](https://www.benchchem.com/product/b12382927#what-is-guanine-15n5-and-its-chemical-structure)

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